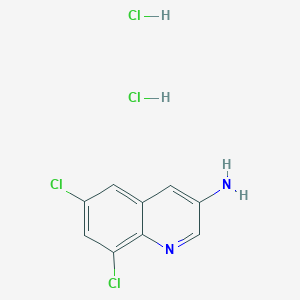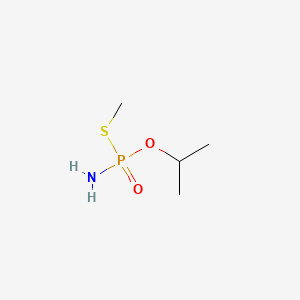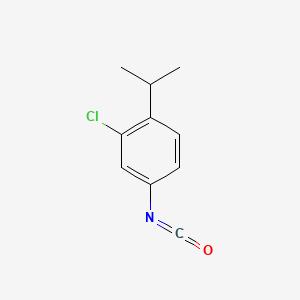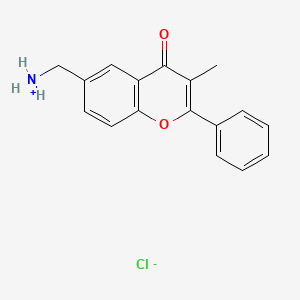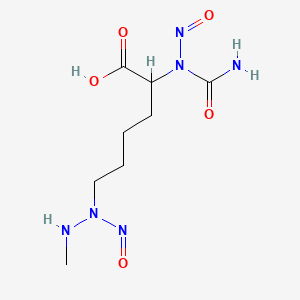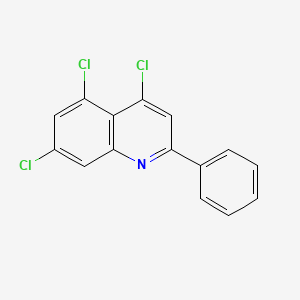
4,5,7-Trichloro-2-phenylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5,7-Trichloro-2-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H8Cl3N and a molecular weight of 308.59 . This compound is part of the quinoline family, which is known for its wide range of biological and pharmacological activities . Quinoline derivatives, including this compound, are often used in scientific research due to their potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 4,5,7-Trichloro-2-phenylquinoline, can be achieved through various classical methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These methods are designed to optimize yield and minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4,5,7-Trichloro-2-phenylquinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, and reducing agents . The reaction conditions can vary, but they often involve the use of solvents such as ethanol or dichloromethane and may require heating or cooling to achieve the desired reaction .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinoline N-oxides, while substitution reactions may yield various substituted quinoline derivatives .
Applications De Recherche Scientifique
4,5,7-Trichloro-2-phenylquinoline has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4,5,7-Trichloro-2-phenylquinoline involves its interaction with various molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of DNA in microbial cells . The specific molecular targets and pathways involved can vary depending on the biological activity being studied .
Comparaison Avec Des Composés Similaires
4,5,7-Trichloro-2-phenylquinoline can be compared with other similar compounds, such as:
4,7,8-Trichloro-2-phenylquinoline: This compound has a similar structure but differs in the position of the chlorine atoms.
2-Phenylquinoline: This compound lacks the chlorine substituents and may have different biological activities.
Quinoline: The parent compound of the quinoline family, which serves as the basis for many derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
1155602-25-7 |
|---|---|
Formule moléculaire |
C15H8Cl3N |
Poids moléculaire |
308.6 g/mol |
Nom IUPAC |
4,5,7-trichloro-2-phenylquinoline |
InChI |
InChI=1S/C15H8Cl3N/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
MKACOISDPQWEJP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(C(=CC(=C3)Cl)Cl)C(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


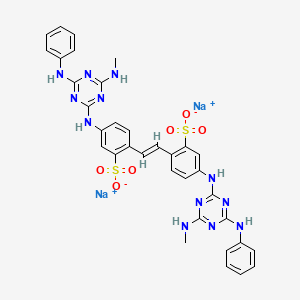
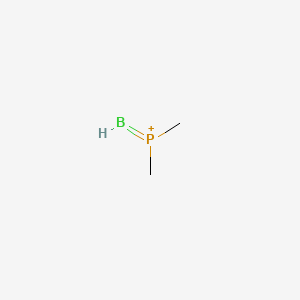

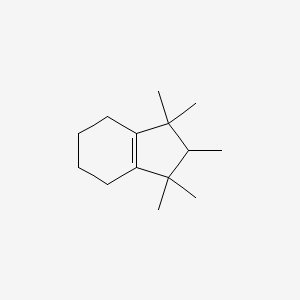
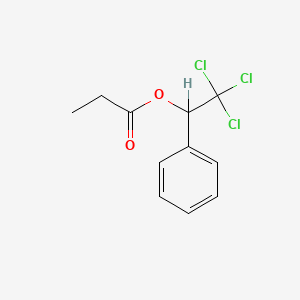

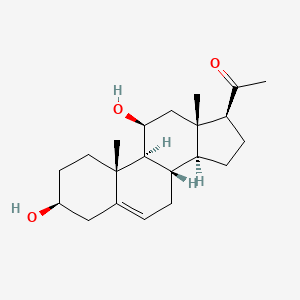
![N-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]-5-bromopyridine-2-amine](/img/structure/B13747536.png)
